molecular formula C18H37NO3 B12604725 (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol CAS No. 917222-44-7

(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol

Cat. No.: B12604725
CAS No.: 917222-44-7
M. Wt: 315.5 g/mol
InChI Key: HUHPJDCEXFXZRW-BDXSIMOUSA-N
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Description

(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a suitable precursor, followed by functional group modifications to introduce the butyl and nonyl side chains. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to modify its functional groups.

    Substitution: The piperidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: A similar compound with multiple hydroxyl groups, known for its role in the shikimate pathway.

    (2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate: Another compound with similar stereochemistry and functional groups.

Uniqueness

What sets (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol apart is its specific combination of butyl and nonyl side chains attached to the piperidine ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

917222-44-7

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

(2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol

InChI

InChI=1S/C18H37NO3/c1-3-5-7-8-9-10-11-12-15-17(21)18(22)16(20)14-19(15)13-6-4-2/h15-18,20-22H,3-14H2,1-2H3/t15-,16-,17+,18+/m1/s1

InChI Key

HUHPJDCEXFXZRW-BDXSIMOUSA-N

Isomeric SMILES

CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CCCC)O)O)O

Canonical SMILES

CCCCCCCCCC1C(C(C(CN1CCCC)O)O)O

Origin of Product

United States

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